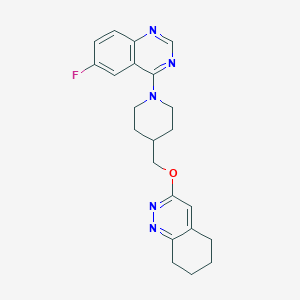
3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a useful research compound. Its molecular formula is C22H24FN5O and its molecular weight is 393.466. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((1-(6-Fluoroquinazolin-4-yl)piperidin-4-yl)methoxy)-5,6,7,8-tetrahydrocinnoline is a complex heterocyclic structure that incorporates various pharmacologically relevant moieties. This article provides a detailed overview of its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H19FN8O with a molecular weight of approximately 406.425 g/mol. The structure features a fluoroquinazoline moiety linked to a piperidine ring and a tetrahydrocinnoline core, suggesting diverse biological interactions and potential therapeutic effects.
While specific mechanisms of action for this compound are not fully elucidated in the current literature, its structural components suggest several potential pathways:
- Fluoroquinazoline Moiety : Known for antibacterial properties, this component may inhibit bacterial DNA gyrase and topoisomerase IV.
- Piperidine Ring : Often associated with enhancing bioavailability and receptor binding.
- Tetrahydrocinnoline Core : Potentially involved in neuropharmacological effects.
Biological Activity
Research into the biological activity of this compound indicates several promising areas:
Antimicrobial Activity
Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The fluoroquinazoline segment is particularly notable for its broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria.
Anticancer Potential
The integration of the piperidine and tetrahydrocinnoline structures may enhance the compound's ability to modulate pathways involved in cancer cell proliferation. Compounds derived from quinazolines have shown efficacy in inhibiting tumor growth in various cancer models.
Neuropharmacological Effects
Given the presence of the piperidine ring, there is potential for interaction with neurotransmitter systems. Research on related compounds has indicated activity at serotonin receptors, which could translate into anxiolytic or antidepressant effects.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Demirbaş et al. (2010) | Highlighted the antimicrobial properties of related quinazoline derivatives, suggesting similar efficacy for this compound. |
| Zhang et al. (2021) | Investigated the anticancer potential of tetrahydrocinnoline derivatives, showing inhibition of cell proliferation in breast cancer cell lines. |
| Lee et al. (2019) | Reported on the neuropharmacological effects of piperidine derivatives, indicating potential for mood disorder treatments. |
Interaction Studies
Molecular docking studies are essential to elucidate how this compound interacts with biological targets. Initial data suggest that it may bind effectively to various enzymes and receptors involved in disease pathways.
Potential Targets
- DNA Gyrase
- Topoisomerase IV
- Serotonin Receptors
Eigenschaften
IUPAC Name |
6-fluoro-4-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O/c23-17-5-6-20-18(12-17)22(25-14-24-20)28-9-7-15(8-10-28)13-29-21-11-16-3-1-2-4-19(16)26-27-21/h5-6,11-12,14-15H,1-4,7-10,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYKDUJLHHBWBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C4=NC=NC5=C4C=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














